molecular formula C6H14ClNO B1382667 [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride CAS No. 1250929-67-9

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride

Cat. No.: B1382667
CAS No.: 1250929-67-9
M. Wt: 151.63 g/mol
InChI Key: IHMJZZCPMMWERF-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride is a cyclopropane-based compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol.

Preparation Methods

The synthesis of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride typically involves the reaction of cyclopropanamine with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted cyclopropanamine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride can be compared with other similar compounds, such as:

    Cyclopropanamine: The parent compound, which lacks the 2-methoxyethyl group, has different chemical properties and reactivity.

    2-Methoxyethylamine: This compound lacks the cyclopropane ring, resulting in different chemical behavior and applications.

    Cyclopropylamine derivatives: Other derivatives with different substituents on the cyclopropane ring can have varying chemical and biological properties.

The uniqueness of this compound lies in its combination of the cyclopropane ring and the 2-methoxyethyl group, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(2-methoxyethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-4-6(7)2-3-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMJZZCPMMWERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993247-86-1
Record name 1-(2-methoxyethyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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